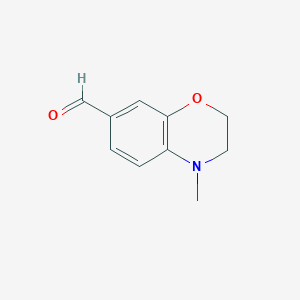

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde

Description

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-4-5-13-10-6-8(7-12)2-3-9(10)11/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHBKMPLXRGBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380050 | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141103-93-7 | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, potential synthesis, and prospective biological significance of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. Due to the limited availability of experimental data for this specific compound, this paper combines computed data with established methodologies for related compounds to offer a predictive and practical resource for researchers.

Physical and Chemical Properties

Quantitative data for this compound is primarily based on computational models, as experimental determination has not been widely reported in the literature. The following table summarizes the key computed physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 177.20 g/mol | PubChem[1] |

| Exact Mass | 177.078978594 Da | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| CAS Number | 141103-93-7 | PubChem[1] |

| IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde | PubChem[1] |

Note: A melting point of 152-155 °C has been reported for a structurally related compound, 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde, which features a ketone group in the oxazine ring.[2]

Proposed Synthesis Protocol

Proposed Reaction Scheme:

A potential synthesis could involve the reaction of 4-amino-3-hydroxybenzaldehyde with a 2-carbon electrophile followed by N-methylation. A more direct approach, analogous to known syntheses of N-substituted benzoxazines, would be the reaction of 4-formyl-2-((methylamino)methyl)phenol, which could be synthesized from 4-hydroxy-3-nitrobenzaldehyde through a series of steps including reduction of the nitro group, reductive amination with formaldehyde and methylamine, and subsequent cyclization.

A general, illustrative experimental protocol for the synthesis of a 1,4-benzoxazine ring system is provided below. Researchers would need to adapt and optimize this for the specific target compound.

General Experimental Protocol for Benzoxazine Synthesis:

-

Starting Materials: A substituted 2-aminophenol and a suitable aldehyde or ketone. For the target molecule, a plausible precursor would be 3-hydroxy-4-(methylamino)benzaldehyde.

-

Reaction: The substituted 2-aminophenol is dissolved in a suitable solvent such as ethanol or dioxane.

-

Addition: The aldehyde (in this case, a source of the -CH₂CH₂- unit, potentially from a protected bromoethanol followed by cyclization) is added to the solution, often in the presence of a base to facilitate the reaction.

-

Reflux: The reaction mixture is heated under reflux for several hours to drive the condensation and cyclization.

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired benzoxazine derivative.

-

Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Significance and Investigative Workflow

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5][6] The presence of a carbaldehyde group at the 7-position of the benzoxazine ring in the target molecule provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Given the known biological activities of related benzoxazine derivatives, a logical workflow for investigating the potential of this compound and its derivatives would be as follows:

This workflow begins with the synthesis of the parent compound and the creation of a focused library of derivatives to explore the chemical space around the core scaffold. These compounds would then be subjected to a battery of biological screens to identify any promising activities. Positive hits would then progress to more detailed SAR studies and toxicity profiling to identify lead compounds for further optimization.

Signaling Pathway Analysis

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway. However, based on the activities of other benzoxazine derivatives, it is plausible that this compound or its derivatives could interact with various biological targets. For instance, some anticancer benzoxazines have been found to inhibit specific kinases or other enzymes involved in cell proliferation and survival.[5]

A hypothetical signaling pathway that could be investigated, should the compound show anticancer activity, is the inhibition of a key signaling node involved in tumor growth.

This diagram illustrates a common signaling cascade in cancer cells. A logical starting point for mechanism-of-action studies for a novel anticancer benzoxazine would be to investigate its effect on key nodes of such pathways, for example, by assessing the phosphorylation status of receptor tyrosine kinases (RTKs) or downstream effectors like Akt and mTOR.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. While experimental data on its physical properties are scarce, computational data provides a solid foundation for its characteristics. The synthetic accessibility of the benzoxazine scaffold, coupled with the diverse biological activities exhibited by this class of compounds, makes the target molecule and its potential derivatives attractive candidates for further investigation in drug discovery programs. The provided workflows for synthesis and biological evaluation offer a strategic framework for researchers to unlock the therapeutic potential of this and related compounds.

References

An In-Depth Technical Guide to 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde, including its chemical structure, identifiers, and a summary of its known and predicted properties. This document is intended to serve as a foundational resource for professionals in research and drug development.

Chemical Structure and Identifiers

This compound is a bicyclic heterocyclic compound. Its structure consists of a benzene ring fused to a 1,4-oxazine ring, with a methyl group attached to the nitrogen atom at position 4 and a carbaldehyde (formyl) group at position 7 of the benzoxazine core.

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 141103-93-7 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| SMILES | CN1CCOC2=C1C=C(C=C2)C=O |

| InChI | InChI=1S/C10H11NO2/c1-11-4-5-13-10-6-8(7-12)2-3-9(10)11/h2-3,6-7H,4-5H2,1H3 |

| InChIKey | WJHBKMPLXRGBGM-UHFFFAOYSA-N |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The following table summarizes computed data available from public chemical databases.

Table 2: Computed Physicochemical Properties [1]

| Property | Value |

| Molecular Weight | 177.20 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 177.07897859 g/mol |

| Monoisotopic Mass | 177.07897859 g/mol |

| Topological Polar Surface Area | 29.5 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 195 |

Synthesis and Characterization

A specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, the general synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is well-documented. A Chinese patent mentions the use of this compound as a reactant, suggesting it is synthetically accessible.[2]

General Synthetic Approach

A plausible synthetic route could involve the following conceptual steps, based on established benzoxazine chemistry:

Caption: A conceptual workflow for the synthesis of the target compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Signals for aromatic protons on the benzene ring. - A singlet for the aldehyde proton (-CHO). - Signals for the methylene protons (-O-CH₂- and -N-CH₂-) of the oxazine ring. - A singlet for the methyl protons (-N-CH₃). |

| ¹³C NMR | - Resonances for aromatic carbons. - A resonance for the carbonyl carbon of the aldehyde. - Resonances for the methylene carbons of the oxazine ring. - A resonance for the methyl carbon. |

| IR Spectroscopy | - A characteristic C=O stretching band for the aldehyde. - C-H stretching bands for aromatic and aliphatic protons. - C-N and C-O stretching bands. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activity and Potential Applications

There is currently no specific information in the scientific literature regarding the biological activity of this compound. However, the broader class of benzoxazine derivatives has been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer Activity: Some benzoxazine derivatives have shown potent anti-proliferative effects against various cancer cell lines.[3]

-

Antimicrobial Activity: Antibacterial and antifungal properties have been observed in several benzoxazine compounds.

-

Anticonvulsant Activity: Certain derivatives have been investigated for their potential in treating seizures.

The presence of the carbaldehyde group at the 7-position and the methyl group at the 4-position of the dihydro-1,4-benzoxazine scaffold suggests that this compound could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality, in particular, serves as a versatile handle for further chemical modifications.

Future Research Directions

The lack of specific data on this compound highlights several opportunities for future research.

Caption: A proposed workflow for future investigation of the compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is predicted to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment should be used when handling this chemical.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. All laboratory work should be conducted in accordance with established safety protocols and with reference to a complete safety data sheet.

References

In-Depth Technical Guide: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde (CAS 141103-93-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, outlines a key synthetic application, and discusses the broader biological context of the 1,4-benzoxazine scaffold.

Core Compound Data

This compound is a substituted benzoxazine derivative. The benzoxazine ring system is a privileged scaffold in drug discovery, known for its presence in various biologically active compounds.[1] This particular derivative features a methyl group at the 4-position (on the nitrogen atom) and a carbaldehyde (formyl) group at the 7-position of the aromatic ring.

Physical and Chemical Properties

Quantitative data for the compound are summarized in the table below. It is important to note that some of the physical properties, such as the boiling point, are predicted values from computational models.

| Property | Value | Source |

| CAS Number | 141103-93-7 | PubChem |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 177.20 g/mol | PubChem[2] |

| IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde | PubChem[2] |

| Boiling Point (Predicted) | 336.5 ± 42.0 °C | ChemicalBook |

| Density (Predicted) | 1.181 ± 0.06 g/cm³ | ChemicalBook |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook |

Spectroscopic Data

Synthesis and Reactions

A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily accessible scientific literature. However, its use as a reactant in subsequent synthetic steps has been documented, indicating its availability as a chemical intermediate.

Experimental Protocol: Reductive Amination

A key reaction involving this aldehyde is reductive amination, as described in Chinese patent CN112292377A. This procedure highlights its utility in constructing more complex molecules, particularly in the synthesis of O-GlcNAcase (OGA) inhibitors.[5][6]

Reaction: Reductive Amination of this compound.

Procedure: To a mixture of this compound (168 mg, 0.95 mmol) and triethylamine (Et₃N, 0.40 mL, 2.85 mmol) in methanol (MeOH, 3.08 mL), the desired amine is added.[5][6] The reaction mixture is stirred at room temperature for 16 hours.[5][6] Following the reaction period, water is added, and the product is extracted with ethyl acetate (EtOAc).[5][6] The combined organic layers are dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under vacuum.[5][6] The crude product is then purified by flash column chromatography on silica gel.[5][6]

This protocol demonstrates a standard and widely used method for the conversion of the aldehyde functionality into an amine, a crucial transformation in the synthesis of many pharmaceutical compounds.

Biological and Medicinal Context

While no specific biological activity has been reported for this compound itself, the broader class of 1,4-benzoxazine derivatives is of significant interest in medicinal chemistry due to a wide range of pharmacological activities.

Derivatives of the 1,4-benzoxazine scaffold have been investigated for their potential as:

-

Anticancer Agents: Certain benzoxazine derivatives have shown anti-proliferative activity against various cancer cell lines.

-

Antimicrobial Agents: The benzoxazine core is found in compounds with antibacterial and antifungal properties.

-

Enzyme Inhibitors: As exemplified by the use of the title compound in the synthesis of OGA inhibitors, the scaffold serves as a valuable starting point for designing molecules that can interact with specific biological targets.[5]

-

Cardiovascular and CNS Agents: The structural motif is also present in drugs targeting the cardiovascular and central nervous systems.

The biological activity is highly dependent on the nature and position of substituents on the benzoxazine ring system. The aldehyde functionality at the 7-position of the title compound provides a convenient chemical handle for further synthetic modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Visualizations

Logical Relationship: Synthesis of OGA Inhibitor Intermediate

The following diagram illustrates the logical flow of the reductive amination reaction described in the experimental protocol, a key step in the synthesis of potential OGA inhibitors.

Caption: Workflow for the reductive amination of the title compound.

Safety Information

Based on available safety data, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable heterocyclic building block. While detailed synthetic and spectroscopic data for the compound itself are not widely published, its application as a precursor in the synthesis of complex molecules, such as OGA inhibitors, is documented. The 1,4-benzoxazine scaffold it belongs to is of high importance in medicinal chemistry, suggesting that this and related derivatives will continue to be of interest in the development of new therapeutic agents. Further research to fully characterize this compound and explore its biological activities is warranted.

References

- 1. 121591-81-9 | Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]

- 2. 4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-CARBOXYLIC ACID(532391-89-2) 1H NMR spectrum [chemicalbook.com]

- 3. molbase.com [molbase.com]

- 4. 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | 532391-89-2 | Benchchem [benchchem.com]

- 5. 869478-09-1 | 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one | Aryls | Ambeed.com [ambeed.com]

- 6. CN112292377A - Ogaæå¶åååç© - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde, a heterocyclic compound belonging to the benzoxazine class of molecules. While specific biological data for this particular derivative is not extensively documented in publicly available literature, this guide consolidates information on its chemical properties, proposes a detailed synthetic pathway based on established chemical reactions, and discusses the known biological activities of the broader 1,4-benzoxazine scaffold. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this and related compounds.

Chemical and Physical Properties

This compound, with the IUPAC name 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde , is a substituted benzoxazine derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.19 g/mol |

| CAS Number | 141103-93-7 |

| Appearance | Not specified (likely a solid at room temperature) |

| Solubility | Not specified (expected to be soluble in organic solvents) |

Proposed Synthesis

Synthesis of the Benzoxazine Core

The synthesis of the 4-methyl-3,4-dihydro-2H-1,4-benzoxazine core can be achieved through the reaction of 2-aminophenol with a suitable two-carbon electrophile, followed by N-methylation. A common method involves the reaction of 2-aminophenol with 1,2-dibromoethane, followed by methylation of the resulting secondary amine.

Formylation of the Benzoxazine Ring

The introduction of a carbaldehyde group onto an electron-rich aromatic ring, such as the one in 4-methyl-3,4-dihydro-2H-1,4-benzoxazine, can be accomplished using various formylation methods. The Vilsmeier-Haack reaction is a strong candidate for this transformation due to its effectiveness with electron-rich aromatic systems.[1][2][3][4] Alternative methods include the Duff reaction[5] and the Reimer-Tiemann reaction.[6][7] The Vilsmeier-Haack reaction typically employs a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the electrophile.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine

-

To a solution of 2-aminophenol (1 eq.) in a suitable solvent such as acetonitrile, add potassium carbonate (2.5 eq.).

-

Add 1,2-dibromoethane (1.2 eq.) to the mixture.

-

Reflux the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,4-dihydro-2H-1,4-benzoxazine.

-

Dissolve the crude product in a suitable solvent like tetrahydrofuran (THF).

-

Add a base such as sodium hydride (1.2 eq.) portion-wise at 0 °C.

-

Add methyl iodide (1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-methyl-3,4-dihydro-2H-1,4-benzoxazine.

-

Purify the product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

-

In a flask cooled to 0 °C, add phosphoryl chloride (1.5 eq.) to anhydrous dimethylformamide (DMF) (3 eq.) dropwise with stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine (1 eq.) in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it into a beaker of crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Biological Activity of the 1,4-Benzoxazine Scaffold

While specific biological activity data for this compound is not available in the reviewed literature, the 1,4-benzoxazine core is a well-recognized pharmacophore present in numerous biologically active compounds. Derivatives of 1,4-benzoxazine have demonstrated a wide range of pharmacological activities, making this scaffold a promising starting point for drug discovery and development.

Known Biological Activities of 1,4-Benzoxazine Derivatives

-

Antimicrobial Activity: Many 1,4-benzoxazine derivatives have been reported to exhibit significant antibacterial and antifungal properties.[8][9]

-

Anticancer Activity: Several studies have highlighted the potential of 1,4-benzoxazine analogs as anticancer agents, with some compounds showing potent activity against various cancer cell lines.[10]

-

Neuroprotective Effects: Certain derivatives have been investigated for their neuroprotective properties, suggesting potential applications in the treatment of neurodegenerative diseases.

-

Other Activities: The 1,4-benzoxazine scaffold has also been associated with other biological activities, including anti-inflammatory, antiviral, and cardiovascular effects.

The diverse biological profile of the 1,4-benzoxazine scaffold underscores the potential of this compound as a candidate for further biological evaluation. The presence of the methyl and carbaldehyde substituents could modulate the activity and selectivity of the parent scaffold, warranting dedicated screening efforts.

Conclusion

This compound is a compound of interest within the versatile class of 1,4-benzoxazines. While specific experimental data for this molecule is scarce, this guide has provided a comprehensive overview of its properties and a plausible, detailed synthetic route. The rich biological activity profile of the 1,4-benzoxazine scaffold suggests that the title compound is a worthy candidate for synthesis and subsequent biological screening to explore its potential therapeutic applications. Further research is encouraged to validate the proposed synthetic pathway and to elucidate the specific biological functions of this and related derivatives.

Signaling Pathway and Experimental Workflow Diagrams

As no specific signaling pathways or detailed experimental workflows involving this compound have been reported, the following diagrams are provided as generalized representations of potential experimental approaches based on the known activities of the benzoxazine class.

General Workflow for Biological Screening

Caption: A generalized workflow for the biological evaluation of a novel compound.

Hypothetical Signaling Pathway Inhibition

Caption: A hypothetical signaling pathway showing kinase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. scispace.com [scispace.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde molecular weight

An In-Depth Technical Guide to 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with a review of synthetic approaches and potential biological activities relevant to researchers, scientists, and drug development professionals.

Core Molecular Data

This compound is a heterocyclic organic compound. Its core quantitative data is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 177.20 g/mol | PubChem[1] |

| Exact Mass | 177.078978594 Da | PubChem[1] |

| CAS Number | 141103-93-7 | ChemicalBook[2] |

| IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde | PubChem[1] |

Physicochemical Properties (Computed)

The following table summarizes the computed physicochemical properties of the molecule.

| Property | Value |

| XLogP3 | 1.3 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 29.5 Ų |

| Heavy Atom Count | 13 |

| Complexity | 195 |

Source: PubChem[1]

Synthesis and Experimental Protocols

One common approach involves the condensation of a substituted 2-aminophenol with a suitable electrophile. For the target molecule, a plausible synthetic route could involve the reaction of 4-methyl-7-formyl-2-aminophenol with a two-carbon electrophile, followed by cyclization.

Another generalized method for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core involves a Lewis acid-catalyzed Sₙ2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization.

A further synthetic strategy for related compounds is the Buchwald-Hartwig cross-coupling reaction between a substituted bromobenzene and a 1,4-benzoxazine derivative.[3]

Below is a conceptual workflow for the synthesis of a 3,4-dihydro-2H-1,4-benzoxazine derivative, which could be adapted for the target molecule.

Caption: Conceptual workflow for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives.

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, MS) for this compound are not available in the provided search results. However, data for related benzoxazine structures can provide an indication of the expected spectral characteristics. For instance, the proton NMR spectra of 3,4-dihydro-2H-1,4-benzoxazine derivatives typically show characteristic signals for the aromatic protons and the protons on the heterocyclic ring. The carbonyl group of the carbaldehyde moiety in the target molecule would be expected to show a characteristic IR absorption band.

Biological Activity and Potential Applications

The 1,4-benzoxazine scaffold is present in a variety of biologically active compounds. Derivatives of this heterocyclic system have been reported to exhibit a range of pharmacological properties, suggesting potential applications in drug discovery and development.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal properties of benzoxazine derivatives.[4][5] These compounds have shown activity against various strains of bacteria and fungi, making them of interest for the development of new anti-infective agents.[4][5]

Anticancer Activity

Certain 1,4-benzoxazine derivatives have been investigated for their potential as anticancer agents.[3] For example, novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have demonstrated moderate to good potency against various cancer cell lines.[3] The biological activity is often dependent on the nature and position of substituents on the benzoxazine core.

Other Biological Activities

Derivatives of the benzoxazine class have also been associated with other biological activities, including anti-inflammatory, anti-HIV, and anticonvulsant effects. The diverse biological profile of this class of compounds underscores their potential as scaffolds for the design of new therapeutic agents.

The potential biological activities of this compound would need to be determined through specific in vitro and in vivo studies. The presence of the methyl and carbaldehyde groups will influence its specific interactions with biological targets.

Below is a diagram illustrating the potential logical relationship between the core benzoxazine structure and its diverse biological activities.

Caption: Diverse biological activities associated with the benzoxazine scaffold.

References

- 1. This compound | C10H11NO2 | CID 2776404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 141103-93-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. phytojournal.com [phytojournal.com]

A Technical Guide to the Spectroscopic Analysis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde and Related Benzoxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data for 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde. Despite a comprehensive search of available scientific literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and detailed experimental protocols for this exact compound were not found. However, this guide provides a detailed overview of the expected spectroscopic characteristics and general experimental methodologies based on the analysis of closely related benzoxazine derivatives. This information will serve as a valuable resource for researchers involved in the synthesis and characterization of novel benzoxazine compounds.

General Spectroscopic Characteristics of Benzoxazine Derivatives

The characterization of benzoxazine derivatives relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of benzoxazine monomers. The chemical shifts of protons and carbons are indicative of their chemical environment within the molecule.

¹H NMR: In a typical ¹H NMR spectrum of a 3,4-dihydro-2H-1,4-benzoxazine derivative, characteristic signals for the oxazine ring protons are observed. The methylene protons of the oxazine ring (O-CH₂-N and Ar-CH₂-N) typically appear as distinct singlets or multiplets. For example, in some benzoxazine structures, these peaks can be found around 4.5-5.5 ppm and 3.8-4.8 ppm, respectively[1]. The protons on the aromatic ring will appear in the aromatic region, typically between 6.5 and 8.0 ppm, with their multiplicity and coupling constants providing information about the substitution pattern. The methyl group protons on the nitrogen atom would be expected to appear as a singlet in the upfield region of the spectrum. The aldehyde proton would be a highly deshielded singlet, typically appearing between 9.5 and 10.5 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons of the oxazine ring (O-CH₂-N and Ar-CH₂-N) are typically found in the range of 80-90 ppm and 45-55 ppm, respectively[2]. The aromatic carbons will resonate in the 110-160 ppm region, and the carbonyl carbon of the aldehyde group will be significantly downfield, generally above 190 ppm[2]. The methyl carbon attached to the nitrogen would appear at a higher field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a benzoxazine carbaldehyde, key characteristic absorption bands would include:

-

C=O stretch of the aldehyde group, typically a strong band around 1680-1700 cm⁻¹[2].

-

C-H stretch of the aldehyde, which usually appears as two weak bands around 2720 and 2820 cm⁻¹.

-

C-O-C stretch of the oxazine ring, with asymmetric and symmetric stretching modes appearing around 1230 cm⁻¹ and 1030 cm⁻¹, respectively[3].

-

Aromatic C=C stretches , which are observed in the 1450-1600 cm⁻¹ region.

-

C-N stretch of the amine, typically in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₁NO₂), the expected molecular weight is approximately 177.20 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern can provide further structural information.

Representative Spectroscopic Data

While specific data for the target compound is unavailable, the following tables present representative spectroscopic data for a functionally similar benzoxazine derivative, a vanillin-based benzoxazine, to illustrate the expected spectral features[2].

Table 1: Representative ¹H NMR Data for a Benzoxazine Derivative [2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.80 | s | CHO |

| 7.26 | bs | Ar-H |

| 7.13 | bs | Ar-H |

| 5.17-5.10 | m | O-CH₂-N |

| 4.21-4.13 | m | N-CH₂ |

| 3.93 | s | OCH₃ |

Table 2: Representative ¹³C NMR Data for a Benzoxazine Derivative [2]

| Chemical Shift (δ) ppm | Assignment |

| 190.9 | CHO |

| 150.3 | Ar-C |

| 148.7 | Ar-C |

| 128.8 | Ar-C |

| 124.0 | Ar-C |

| 122.2 | Ar-C |

| 121.1 | Ar-C |

| 107.8 | Ar-C |

| 82.5 | O-CH₂-N |

| 55.9 | N-CH₂ |

| 56.0 | OCH₃ |

Table 3: Representative IR Data for a Benzoxazine Derivative [2]

| Wavenumber (cm⁻¹) | Assignment |

| 2760, 2724 | Aldehyde C-H Stretch |

| 1683 | Aldehyde C=O Stretch |

| 1492 | Aromatic C=C Stretch |

| 1290, 1232 | Asymmetric & Symmetric C-O-C Stretch |

| 1137, 1090 | Aliphatic C-O-C Stretch |

General Experimental Protocols

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is typically achieved through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde[3]. The following is a general procedure that can be adapted for the synthesis and characterization of the target compound.

Synthesis of Benzoxazine Monomers

A general synthetic route involves the reaction of a substituted phenol with a primary amine and paraformaldehyde in a suitable solvent, such as ethanol or toluene. The reaction mixture is typically refluxed for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified, often by recrystallization from a suitable solvent system.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are commonly recorded on an FTIR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film on a salt plate.

-

Mass Spectrometry: Mass spectra are obtained using techniques such as electron impact (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Visualization of Synthetic Workflow

The following diagrams illustrate a generalized workflow for the synthesis and characterization of benzoxazine derivatives.

Caption: Generalized synthetic workflow for benzoxazine monomers.

Caption: Workflow for the spectroscopic characterization of benzoxazine monomers.

References

Technical Guide on the Biological Activity of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde and its Chemical Class

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is a significant lack of published scientific data specifically detailing the biological activity, mechanism of action, and pharmacological profile of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde. This document summarizes the available information on the specific compound and provides a broader overview of the biological activities associated with the 3,4-dihydro-2H-1,4-benzoxazine chemical scaffold to offer context and guide potential research directions.

Introduction to this compound

This compound is a specific derivative of the benzoxazine heterocyclic system. The benzoxazine core is recognized in medicinal chemistry as a versatile scaffold, and various derivatives have been synthesized and investigated for a range of biological activities.

Compound Details:

-

Molecular Formula: C₁₀H₁₁NO₂

-

Molecular Weight: 177.20 g/mol

-

CAS Number: 141103-93-7

According to safety data, the compound is classified as a potential skin and eye irritant and may cause respiratory irritation.[1] Beyond this hazard identification, specific studies on its biological effects are not currently available in public databases.

Biological Activities of the Broader 3,4-Dihydro-2H-1,4-Benzoxazine Class

While the target compound remains uncharacterized, its core structure, 3,4-dihydro-2H-1,4-benzoxazine, is a privileged scaffold in drug discovery. Derivatives have shown promise in several therapeutic areas, including oncology, infectious diseases, and angiogenesis modulation.

2.1. Anticancer Activity

A notable area of investigation for benzoxazine derivatives is their potential as anticancer agents. A study by Fang et al. (2023) described the synthesis and in vitro anti-proliferative evaluation of a series of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines.[2] These compounds were tested against a panel of human cancer cell lines.

The study highlighted that substitutions on the benzoxazine scaffold, particularly at the N-4 position with an aryl group, can lead to potent anticancer activity. For instance, compound 14f from this study, which features a para-amino group on the N-4-aryl substituent, demonstrated significant potency.[2]

Table 1: Representative Anti-Proliferative Activity of a 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazine Analog (Compound 14f) [2]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| PC-3 | Prostate Cancer | 7.84 |

| MDA-MB-231 | Breast Cancer | 11.3 |

| MIA PaCa-2 | Pancreatic Cancer | 13.5 |

| U-87 MG | Glioblastoma | 16.2 |

Note: This data is for a related analog, not this compound, and serves to illustrate the potential of the chemical class.

2.2. Antimicrobial Activity

The benzoxazine scaffold has also been explored for its antimicrobial properties. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][5] The mechanism of action is thought to involve the inhibition of essential bacterial processes, such as DNA replication.[5] For example, some 2H-benzo[b][6]oxazin-3(4H)-one derivatives have been synthesized and shown to have significant antimicrobial potency against E. coli and S. aureus.[4]

2.3. Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Certain small molecules based on heterocyclic scaffolds have been investigated as angiogenesis inhibitors.[7] While specific anti-angiogenic data for the 1,4-benzoxazine class is less common, the general applicability of small molecules in this domain suggests it as a potential area for investigation.[6][8]

Mandatory Visualizations

The following diagrams illustrate the core chemical structure and a potential workflow for the biological evaluation of the target compound.

Caption: Chemical scaffold and key substitution sites.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]

- 3. phytojournal.com [phytojournal.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. amsbio.com [amsbio.com]

- 7. Discovery of novel sulfonated small molecules that inhibit vascular tube formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating Angiogenic Potential of Small Molecules Using Genetic Network Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of Benzoxazine-7-Carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential applications of benzoxazine-7-carbaldehyde derivatives, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. While research on this specific subclass of benzoxazines is emerging, this document compiles and extrapolates from the broader knowledge of benzoxazine derivatives to present a comprehensive resource for researchers in drug discovery and development.

Introduction to Benzoxazine Derivatives

Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The benzoxazine scaffold, a fusion of a benzene ring and an oxazine ring, offers a unique three-dimensional structure that can be readily modified, allowing for the fine-tuning of its pharmacological profile. The introduction of a carbaldehyde group at the 7-position of the benzoxazine ring presents a reactive handle for further chemical modifications, making benzoxazine-7-carbaldehyde a valuable synthon for generating diverse libraries of bioactive compounds.

Synthesis of Benzoxazine Derivatives

The synthesis of benzoxazine derivatives can be broadly categorized into the formation of 1,3-benzoxazines and 1,4-benzoxazines. The following sections provide generalized experimental protocols for these synthetic routes.

General Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine Derivatives

The Mannich condensation is a cornerstone for the synthesis of 1,3-benzoxazine monomers, involving a phenol, a primary amine, and formaldehyde.[1] A two-step process is often employed to yield symmetrical 1,3-benzoxazine compounds.[2]

Experimental Protocol:

-

Formation of Bisphenol: Phenol and a suitable ketone (e.g., cyclohexanone) are subjected to a Friedel-Crafts reaction to produce a bis(hydroxyphenyl)alkane.[2]

-

Synthesis of Symmetrical 1,3-Benzoxazine:

-

The synthesized bisphenol is dissolved in a suitable solvent (e.g., toluene).

-

Formaldehyde and a primary amine (e.g., p-toluidine, m-toluidine, tert-amylamine, or ethanolamine) are added to the solution.[3]

-

For aromatic amines, the reaction temperature is maintained below -10°C for approximately 30 minutes. For aliphatic amines, the reaction is typically completed within 1 hour at this temperature.[3]

-

The temperature is then raised to 40°C, and the reaction is continued for 6-10 hours.[3]

-

The product is isolated and purified using standard techniques such as recrystallization or column chromatography.

-

General Synthesis of 2H-Benzo[b][4][5]oxazin-3(4H)-one Derivatives

The synthesis of 2H-benzo[b][4][5]oxazin-3(4H)-one derivatives often starts from 2-aminophenol.

Experimental Protocol:

-

Cyclization: 2-aminophenol is reacted with chloroacetic acid to form the 2H-benzo[b][4][5]oxazin-3(4H)-one core structure.[6]

-

Sulfonation: The benzoxazinone ring is then sulfonated using chlorosulfonic acid.[6]

-

Nucleophilic Substitution: The resulting sulfonyl chloride is reacted with various aryl amines to yield a series of 2H-benzo[b][4][5]oxazin-3(4H)-one derivatives.[6]

Potential Applications and Biological Activities

Benzoxazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

Antimicrobial Activity

Numerous studies have highlighted the potent antimicrobial effects of benzoxazine derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][7][8]

Table 1: Antimicrobial Activity of Selected Benzoxazine Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 4e | E. coli | 22 | - | [6] |

| S. aureus | 20 | - | [6] | |

| B. subtilis | 18 | - | [6] | |

| 4a | E. coli | 20 | - | [6] |

| Symmetrical 1,3-benzoxazine derivatives | Gram-positive bacteria | - | Better than standard drugs | [2] |

| Gram-negative bacteria | - | Better than standard drugs | [2] | |

| Pathogenic fungus | - | Better than standard drugs | [2] |

Experimental Protocol: Agar Well Diffusion Assay

A common method for evaluating antimicrobial activity is the agar well diffusion assay.[9]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Inoculation of Agar Plates: The surface of a nutrient agar plate is uniformly inoculated with the microbial suspension.

-

Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.[9]

-

Application of Test Compound: A specific volume of the benzoxazine derivative solution (at a known concentration) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Anticancer Activity

Benzoxazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[10][11] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[12][13]

Table 2: Anticancer Activity of Selected Benzoxazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | MCF-7 (Breast) | 2.27 | [4][12] |

| HCT-116 (Colon) | 4.44 | [4][12] | |

| 4b | MCF-7 (Breast) | 3.26 | [4] |

| HCT-116 (Colon) | 7.63 | [4] | |

| 9a | Isolated HER2 | 7.31 | [5] |

| 13d | Breast cancer cells | 0.20 - 0.65 | [11] |

| OBOP-01 | MCF-7 (Breast) | 1520 ± 20 | [14] |

| OBOP-02 | MCF-7 (Breast) | 1720 ± 20 | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the benzoxazine-7-carbaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[15]

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mechanisms of Action in Cancer

The anticancer effects of benzoxazine derivatives are believed to be mediated through multiple mechanisms, primarily the induction of apoptosis and the modulation of critical cell signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Benzoxazine derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspases and DNA fragmentation.[13]

Experimental Workflow for Apoptosis Assessment

Caption: Workflow for assessing apoptosis induction by benzoxazine derivatives.

Modulation of Signaling Pathways

Benzoxazine derivatives have been found to interfere with key signaling pathways that are often dysregulated in cancer. Notably, some derivatives exhibit inhibitory activity against kinases such as HER2 and JNK1, which are involved in cell proliferation, survival, and differentiation.[4][12]

Plausible Signaling Pathway for Anticancer Activity

Caption: Plausible signaling pathway affected by anticancer benzoxazine derivatives.

Experimental Protocols for Mechanism of Action Studies

-

Caspase Activity Assay: This assay measures the activity of caspases, key executioner enzymes in apoptosis. Cell lysates are incubated with a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage.

-

DNA Fragmentation Assay: A hallmark of apoptosis is the cleavage of genomic DNA into smaller fragments. This can be visualized by running extracted DNA on an agarose gel, which will show a characteristic "ladder" pattern.

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Apoptosis is often associated with an increase in the sub-G1 population, which represents cells with fragmented DNA.

-

Western Blot Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling, such as Bcl-2 family proteins, caspases, and phosphorylated kinases.

-

Kinase Inhibition Assays (e.g., HER2, JNK1): These assays measure the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate peptide.[5][16]

Conclusion and Future Directions

Benzoxazine-7-carbaldehyde derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. The synthetic versatility of the benzoxazine core allows for the generation of a wide array of analogues with potentially improved potency and selectivity. Future research should focus on the synthesis and biological evaluation of a broader range of benzoxazine-7-carbaldehyde derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Such investigations will be crucial for the rational design and optimization of this promising class of molecules for clinical development.

References

- 1. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. researchgate.net [researchgate.net]

- 4. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, HER2 inhibition and anticancer evaluation of new substituted 1,5-dihydro-4,1-benzoxazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivatives | CoLab [colab.ws]

- 9. researchgate.net [researchgate.net]

- 10. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tyrosine-Derived Novel Benzoxazine Active in a Rat Syngenic Mammary Tumor Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digibug.ugr.es [digibug.ugr.es]

- 13. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde

Abstract: This document provides a comprehensive technical overview of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. Due to the limited availability of experimental data in public literature, this guide constructs a plausible synthetic pathway based on established chemical principles and reactions reported for analogous structures. It includes detailed hypothetical protocols for its synthesis, a summary of computed properties, and a workflow diagram visualizing the synthetic route. This paper serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound.

Introduction

This compound (PubChem CID: 2776404) is a heterocyclic compound belonging to the benzoxazine family.[1] Benzoxazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[2] The structure of the target compound, featuring a protected secondary amine within the heterocyclic ring and a reactive carbaldehyde group on the benzene moiety, suggests its potential as a versatile building block for the synthesis of more complex molecules and potential pharmacophores.

Physicochemical Properties

While experimental data is scarce, computational models provide predicted properties for this compound. These properties are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |

| Molecular Weight | 177.20 g/mol | PubChem |

| IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde | PubChem |

| CAS Number | 141103-93-7 | PubChem |

| InChIKey | WJHBKMPLXRGBGM-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CN1CCOC2=C1C=C(C=C2)C=O | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 177.078978594 Da | PubChem |

| Topological Polar Surface Area | 29.5 Ų | PubChem |

Table 1: Computed Physicochemical Properties of this compound.[1]

Proposed Synthetic Pathway

A logical and efficient synthetic route to the target compound can be conceptualized in three primary stages:

-

Synthesis of the Core Scaffold: Formation of the 3,4-dihydro-2H-1,4-benzoxazine ring.

-

N-Alkylation: Introduction of the methyl group onto the nitrogen atom at position 4.

-

Aromatic Formylation: Introduction of the carbaldehyde group at position 7 of the benzoxazine ring system.

The Vilsmeier-Haack reaction is a well-established and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it an ideal choice for the final step.[3][4][5] The oxygen atom of the benzoxazine ring acts as an activating, para-directing group, favoring substitution at the C-7 position.

Below is a visual representation of the proposed synthetic workflow.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,4-Benzoxazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features and wide range of biological activities have established it as a "privileged scaffold," forming the foundation of numerous pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the discovery and historical evolution of 1,4-benzoxazine compounds, detailing key synthetic methodologies, quantitative data, and the biological significance of this versatile molecule.

The Dawn of a New Heterocycle: Discovery and Early History

The journey of the 1,4-benzoxazine ring system began in 1959, when it was first reported in scientific literature.[1] Early synthetic approaches to this novel scaffold were often characterized by their demanding reaction conditions, which included high temperatures and prolonged reaction times. These initial methods, while groundbreaking, typically resulted in variable and often modest yields, limiting the initial exploration of this compound class.[1]

One of the foundational methods for synthesizing 3,4-dihydro-2H-1,4-benzoxazines involved the condensation of 2-aminophenols with either α-haloketones or 1,2-dihaloethanes.[1] This classical approach, though fundamental, underscored the need for more efficient and versatile synthetic strategies to unlock the full potential of the 1,4-benzoxazine core.

The Evolution of Synthesis: From Classical to Contemporary Methods

In response to the limitations of early synthetic routes, significant research efforts have been dedicated to developing more efficient, scalable, and versatile methodologies for the construction of the 1,4-benzoxazine scaffold. These advancements have transitioned from harsh, classical conditions to milder, more controlled modern techniques, often employing catalytic systems to enhance yields and functional group tolerance.

Classical Synthetic Approaches

The earliest methods for 1,4-benzoxazine synthesis laid the groundwork for future innovations. A notable example is the reaction between a 2-aminophenol and an α-haloketone. This straightforward approach, while historically significant, often suffered from low yields and a limited substrate scope.

Modern Synthetic Methodologies: The Rise of Catalysis

The advent of transition-metal catalysis revolutionized the synthesis of 1,4-benzoxazines. Copper-catalyzed reactions, in particular, have emerged as a powerful tool for the construction of this heterocyclic system.

Ullmann-Type Coupling: A prominent modern strategy involves the copper-catalyzed intramolecular cyclization of a suitably functionalized precursor, often referred to as an Ullmann-type coupling.[1] This typically involves the reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation to form the 1,4-benzoxazine ring.[1] This method offers significant advantages over classical approaches, including milder reaction conditions and improved yields.

A ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols has also been developed, providing a broad range of 2H-1,4-benzoxazin-3-(4H)-ones.[2][3] This addresses common issues such as the need for expensive ligands and expands the substrate scope.[3]

Data Presentation: A Quantitative Overview of Synthetic Yields

The following tables summarize quantitative data from various synthetic methodologies for 1,4-benzoxazine derivatives, providing a comparative overview of their efficiencies.

Table 1: Comparison of Yields for Different Synthetic Methods

| Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Classical Condensation | 2-Aminophenol, α-haloketone | High Temperature | Variable, often low | [1] |

| Microwave-Assisted Synthesis | Phenacylbromides, Aminophenols | Cs2CO3 | 70-86% | [4] |

| Transition-Metal-Free | α-Aminocarbonyls, 2-halophenols | Ethanol | Up to 83% | [5] |

| Copper-Catalyzed Cascade | 2-Halophenols, Chloroacetamides | Ligand-Free Copper Catalyst | Good to Excellent | [2][3] |

Experimental Protocols: A Practical Guide to Synthesis

This section provides detailed methodologies for key experiments cited in the synthesis of 1,4-benzoxazine compounds.

General Procedure for the Synthesis of 2H-benzo[b][6][7]oxazin-3(4H)-one Derivatives

This protocol describes a two-step synthesis of 2H-benzo[b][6][7]oxazin-3(4H)-one derivatives, which are valuable intermediates for further functionalization.[8]

Step I: Synthesis of 2H-benzo[b][6][7]oxazin-3(4H)-one

-

A mixture of 2-aminophenol and chloroacetic acid is reacted to form the initial 2H-benzo[b][6][7]oxazin-3(4H)-one structure.[8]

Step II: Sulfonation and Nucleophilic Substitution

-

The product from Step I is subjected to sulfonation using chlorosulfonic acid.[8]

-

The resulting intermediate undergoes nucleophilic substitution with various aryl amines to yield a series of potent antimicrobial derivatives.[8]

Ligand-Free Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones

This protocol outlines an efficient and ligand-free copper-catalyzed cascade reaction.[1]

-

To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).[1]

-

Stir the resulting mixture at 100 °C for 12-24 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[1]

Visualizing the Synthesis: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows for the preparation of 1,4-benzoxazine compounds.

Caption: Classical synthesis of 3,4-dihydro-2H-1,4-benzoxazines.

Caption: Workflow for Ullmann-type synthesis of 1,4-benzoxazines.

Biological Significance and Applications

The 1,4-benzoxazine scaffold is a cornerstone in drug discovery due to its broad spectrum of biological activities. Derivatives of this core structure have demonstrated significant potential as antimicrobial, anticancer, and neuroprotective agents.

Antimicrobial Activity

Numerous 1,4-benzoxazine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens.[4][8]

Table 2: Antimicrobial Activity of Selected 1,4-Benzoxazine Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | Reference |

| 4a | E. coli | 20 | [8] |

| 4e | E. coli | 22 | [8] |

| 4e | S. aureus | 20 | [8] |

| 4e | B. subtilis | 18 | [8] |

| 3h | Gram-positive & Gram-negative bacteria | 14-19 | [4] |

Anticancer Activity

The anticancer potential of 1,4-benzoxazine derivatives has been extensively investigated. Certain compounds have exhibited significant cytotoxicity against various human cancer cell lines.[4][7]

Table 3: Anticancer Activity of Selected 1,4-Benzoxazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 6b | HCT-116 (Colon Cancer) | 5.9 ± 0.1 | [7] |

| 6d | MCF-7 (Breast Cancer) | 12.6 ± 0.2 | [7] |

| 6e | MCF-7 (Breast Cancer) | 7.2 ± 0.2 | [7] |

| 6g | HCT-116 (Colon Cancer) | 4.6 ± 0.2 | [7] |

| 7d | MCF-7 and HT-29 (Breast and Colon Cancer) | 22.6 and 13.4 | [4] |

Neuroprotective Effects

Recent studies have highlighted the potential of 1,4-benzoxazine derivatives as neuroprotective agents.[9][10] Certain derivatives have demonstrated the ability to inhibit oxidative stress-mediated neuronal degeneration.[9] The 3,3-diphenyl-substituted-1,4-benzoxazine derivative 3l, for instance, has shown potent neuroprotective activity in vitro and in animal models.[9][10] A series of 8-amino-1,4-benzoxazine derivatives have also been identified as promising neuroprotective compounds with low intrinsic cytotoxicity.[11]

Conclusion

The discovery and subsequent development of synthetic methodologies for 1,4-benzoxazine compounds represent a significant advancement in heterocyclic chemistry. From its initial discovery in 1959, the synthesis of this privileged scaffold has evolved from challenging classical methods to efficient and versatile modern catalytic strategies. The broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects, ensures that 1,4-benzoxazine and its derivatives will continue to be a focal point of research in drug discovery and development for the foreseeable future. The ongoing innovation in synthetic organic chemistry promises to further expand the accessibility and utility of this valuable class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The benzoxazine scaffold is a privileged structure found in various biologically active molecules.[1][2] The introduction of a carbaldehyde group at the 7-position offers a versatile handle for further chemical modifications and the exploration of structure-activity relationships.

Application Notes

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. The benzoxazine core is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The aldehyde functionality allows for a multitude of chemical transformations, such as:

-

Reductive amination: To introduce diverse amine functionalities, leading to the synthesis of potential drug candidates with modified pharmacokinetic and pharmacodynamic profiles.

-

Wittig reaction and related olefination reactions: To create carbon-carbon double bonds for the construction of more complex scaffolds.

-

Oxidation: To form the corresponding carboxylic acid, which can be used in amide bond formation.

-

Condensation reactions: With various nucleophiles to generate a wide array of heterocyclic systems.

Given the established biological significance of the benzoxazine nucleus, this aldehyde is a valuable building block for the development of novel therapeutic agents. For instance, the structural motif of 1,4-benzoxazine is found in antibacterial drugs like Levofloxacin. While not the exact same compound, the core structure's presence in established drugs highlights the potential of its derivatives.

Synthetic Strategy

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine. This is followed by a regioselective formylation at the 7-position of the benzoxazine ring system using the Vilsmeier-Haack reaction.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine

This procedure is based on the general method for the synthesis of N-substituted 3,4-dihydro-2H-1,4-benzoxazines.

Materials:

-

N-methyl-2-aminophenol

-

1,2-dibromoethane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-methyl-2-aminophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.

-

The resulting mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the inorganic solids are removed by filtration.

-

The filtrate is concentrated under reduced pressure to give a crude residue.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[4][5]

Materials:

-

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate (NaOAc)

-

Ice

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (3.0 eq) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (1.2 eq) dropwise to the cold DMF with stirring. The mixture is then stirred at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Cool the Vilsmeier reagent back to 0 °C and add a solution of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in anhydrous dichloromethane dropwise.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and a saturated solution of sodium acetate.

-

The mixture is stirred vigorously for 1 hour to hydrolyze the intermediate iminium salt.

-

The mixture is then neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

The aqueous layer is extracted with ethyl acetate.